2-Carboxycinnamic acid
Overview
Description
2-Carboxycinnamic acid, also known as 2-carboxy-3-phenylprop-2-enoic acid, is an organic compound with the molecular formula C10H8O4. It is a derivative of cinnamic acid, characterized by the presence of a carboxyl group at the ortho position of the benzene ring. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carboxycinnamic acid can be synthesized through several methods. One common approach involves the hydrolysis of o-carboxycinnamonitrile. Another method includes the opening of the lactone ring in phthalideacetic acid, followed by dehydration of the metallic salts of β-hydroxy-β-(o-carboxyphenyl)propionic acid . Additionally, it can be obtained from β-naphthol by reaction with oxidizing agents such as peracetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Carboxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted cinnamic acids, alcohols, aldehydes, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Carboxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-carboxycinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cinnamic acid: The parent compound, lacking the additional carboxyl group.
p-Coumaric acid: A hydroxy derivative of cinnamic acid.
Ferulic acid: Another hydroxy derivative with additional methoxy groups.
Caffeic acid: Contains two hydroxyl groups on the benzene ring.
Uniqueness: 2-Carboxycinnamic acid is unique due to the presence of the carboxyl group at the ortho position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference influences its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-[(E)-2-carboxyethenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPNMHQRGNQHH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-40-8 | |
Record name | 2-(2-Carboxyvinyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 612-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-carboxyvinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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